

An In-depth Technical Guide to [2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane (BIPHEP)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,2'-Bis(diphenylphosphino)-1,1'-biphenyl*

Cat. No.: B1224689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the IUPAC name [2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane, commonly known as **2,2'-Bis(diphenylphosphino)-1,1'-biphenyl** or BIPHEP. This document details its chemical properties, synthesis protocols, and significant applications, particularly in the realm of catalysis, which is of paramount interest to drug development and chemical synthesis.

Chemical Identity and Properties

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane is a bidentate phosphine ligand, a class of compounds widely utilized in coordination chemistry and catalysis. Its structure, featuring a biphenyl backbone with two diphenylphosphino groups at the 2 and 2' positions, imparts specific steric and electronic properties that are crucial for its catalytic activity.

Table 1: Physicochemical Properties of BIPHEP

Property	Value
IUPAC Name	[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane[1]
Common Names	2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, BIPHEP
CAS Number	84783-64-2[1][2]
Molecular Formula	C ₃₆ H ₂₈ P ₂ [1][2][3]
Molecular Weight	522.56 g/mol [2]
Appearance	White crystalline solid[3][4]
Melting Point	210-214 °C[3]
Solubility	Soluble in toluene[3]

Synthesis and Experimental Protocols

The synthesis of BIPHEP can be achieved through several routes. One common method involves an Ullmann coupling reaction followed by a reduction step.[5] A detailed, generalized protocol based on literature procedures is provided below. A related, well-documented procedure is the synthesis of the analogous ligand BINAP, which involves the formation of a ditriflate intermediate followed by a nickel-catalyzed phosphine insertion.

Experimental Protocol: Synthesis of BIPHEP via Ullmann Coupling and Reduction

This protocol is a generalized representation of a synthetic route described in the literature.[5]

Step 1: Ullmann Coupling of 2-Iodophenyldiphenylphosphine Oxide

- Combine 2-iodophenyldiphenylphosphine oxide, copper powder, and a high-boiling point solvent (e.g., dimethylformamide) in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
- Heat the mixture to reflux and maintain the temperature for several hours until the starting material is consumed (monitored by TLC or GC).

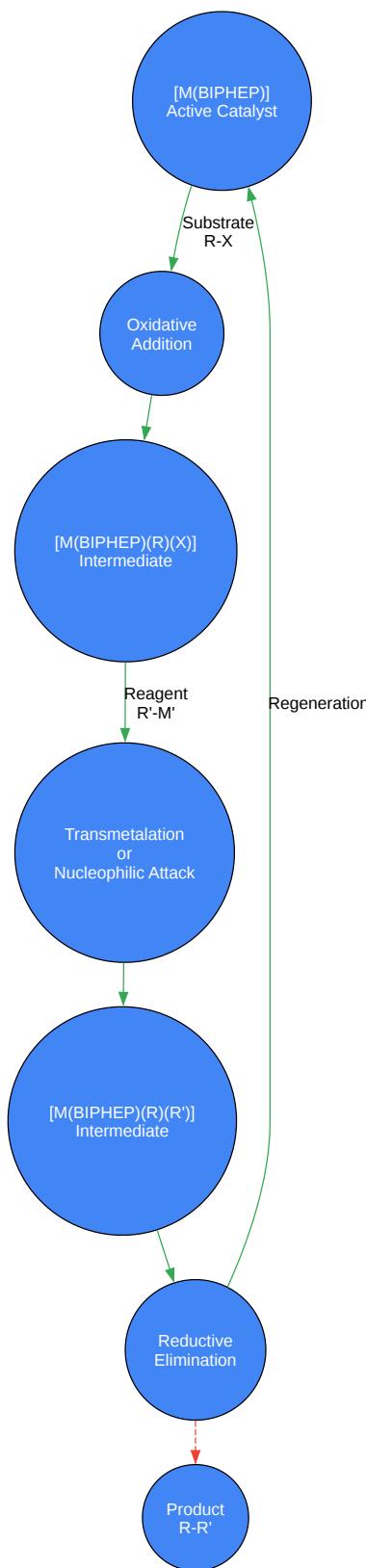
- Cool the reaction mixture to room temperature and filter to remove the copper salts.
- The filtrate, containing 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl, is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Step 2: Reduction to **2,2'-Bis(diphenylphosphino)-1,1'-biphenyl** (BIPHEP)

- Dissolve the purified 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl in an appropriate solvent such as xylene in a flask under an inert atmosphere (e.g., nitrogen or argon).[4]
- Add a reducing agent, such as trichlorosilane (HSiCl_3), and a tertiary amine base (e.g., triethylamine).[4]
- Heat the mixture at reflux for several hours.[4]
- After cooling, the reaction is carefully quenched with an aqueous solution of sodium bicarbonate.[4]
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield pure BIPHEP.[4]

Applications in Catalysis

BIPHEP is a highly effective ligand in various transition metal-catalyzed reactions. Its ability to form stable chelate complexes with metals like palladium and rhodium is central to its catalytic prowess. These complexes have demonstrated superior activity in several key organic transformations.[4]


Table 2: Catalytic Applications of BIPHEP

Reaction Type	Metal Catalyst	Key Advantages
Grignard Cross-Coupling	Palladium (Pd)	High selectivity for the formation of secondary products. ^[4]
Michael Addition of Boronic Acids	Rhodium (Rh)	Superior catalytic activity compared to other bisphosphine ligands. ^[4]

The structural rigidity and chirality that can be introduced into the biphenyl backbone of ligands like BIPHEP are crucial for asymmetric catalysis, a field of immense importance in drug development for the synthesis of enantiomerically pure compounds. While BIPHEP itself is achiral, it serves as a foundational structure for a class of chiral atropisomeric biaryl diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which are renowned for their high enantioselectivity in asymmetric reactions.^[6]

Logical Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for the synthesis of BIPHEP and a simplified catalytic cycle where a BIPHEP-metal complex might be involved.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl | C36H28P2 | CID 2734940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2 -Bis(diphenylphosphino)-1,1 -biphenyl AldrichCPR 84783-64-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,2'-Bis(diphenylphosphino)biphenyl revisited [infoscience.epfl.ch]
- 6. pnas.org [pnas.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to [2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane (BIPHEP)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1224689#2-2-bis-diphenylphosphino-1-1-biphenyl-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com